1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea

Catalog No.
S528051
CAS No.
392237-10-4
M.F
C17H17N3O3S
M. Wt
343.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxypheny...

CAS Number

392237-10-4

Product Name

1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)urea

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-3-23-13-7-8-14-15(10-13)24-17(19-14)20-16(21)18-11-5-4-6-12(9-11)22-2/h4-10H,3H2,1-2H3,(H2,18,19,20,21)

InChI Key

VHUWTNAIZRUUNV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC

Solubility

Soluble in DMSO

Synonyms

Flaviviruses-Inhibitor-I; Flaviviruses Inhibitor-I; Flaviviruses InhibitorI;

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)OC

Description

The exact mass of the compound 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea is 343.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean based on the compound's structure:

  • Functional Groups: The molecule contains several functional groups commonly associated with bioactive molecules. These include the urea moiety, which can participate in hydrogen bonding, the ethoxy group, which can affect solubility and lipophilicity, and the benzothiazole ring, which is found in various pharmaceuticals [].
  • Structural Similarities: While no direct research on 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea is found, compounds with similar structures, particularly those containing the benzothiazole ring, have been explored for various biological activities.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

343.0991

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Xu HT, Colby-Germinario SP, Hassounah S, Quashie PK, Han Y, Oliveira M, Stranix BR, Wainberg MA. Identification of a Pyridoxine-Derived Small-Molecule Inhibitor Targeting Dengue Virus RNA-Dependent RNA Polymerase. Antimicrob Agents Chemother. 2015 Nov 16;60(1):600-8. doi: 10.1128/AAC.02203-15. Print 2016 Jan. PubMed PMID: 26574011; PubMed Central PMCID: PMC4704158.

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